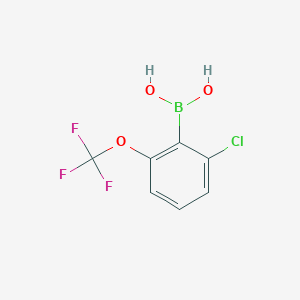

2-Chlor-6-(Trifluormethoxy)phenylboronsäure

Übersicht

Beschreibung

“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is a type of boronic acid that has a trifluoromethoxy group attached to the phenyl ring . It is used as a reactant in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of “2-Chloro-6-(trifluoromethoxy)phenylboronic acid” involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Molecular Structure Analysis

The molecular formula of “2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is C7H5BClF3O3 . The molecular weight is 240.37 . The structure of the molecule includes a phenyl ring with a boronic acid group, a chloro group, and a trifluoromethoxy group .Chemical Reactions Analysis

“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” can undergo several chemical reactions. It can be used in the Suzuki reaction . It can also undergo catalytic protodeboronation .Physical and Chemical Properties Analysis

“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The acidity of the compound can be influenced by the position of the trifluoromethoxy group .Wissenschaftliche Forschungsanwendungen

Synthese von Aryl- und Hetarylfurocoumarinen

Diese Verbindung wird als Reaktant für die Synthese von Aryl- und Hetarylfurocoumarinen über die Suzuki-Reaktion verwendet . Die Suzuki-Reaktion ist eine Art Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen zwei verschiedenen organischen Verbindungen verwendet wird.

Synthese von Et Canthinon-3-carboxylaten

Sie wird auch bei der Synthese von Et Canthinon-3-carboxylaten aus Et 4-Brom-6-methoxy-1,5-Naphthyridin-3-carboxylat über eine Pd-katalysierte Suzuki-Miyaura-Kupplung und eine Cu-katalysierte Amidierungsreaktion verwendet . Dieser Prozess beinhaltet die Bildung einer Kohlenstoff-Kohlenstoff-Bindung zwischen zwei verschiedenen organischen Verbindungen.

Herstellung von Xanthinen

Die Verbindung wird bei der Herstellung von Xanthinen über eine Eintopfkupplung mit Diaminouracil verwendet . Xanthine sind eine Gruppe von Alkaloiden, die häufig wegen ihrer Wirkung als milde Stimulanzien und als Bronchodilatatoren verwendet werden, insbesondere bei der Behandlung von Asthmasymptomen.

Pd-katalysierte Suzuki-Miyaura-Kupplung

Sie ist an der Pd-katalysierten Suzuki-Miyaura-Kupplung mit 8-Brom-1,5-Naphthyridin-2-on beteiligt . Dies ist ein weiteres Beispiel für eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.

Synthese von biologisch aktiven Molekülen

Die Verbindung ist an der Synthese von biologisch aktiven Molekülen beteiligt, darunter Lactatdehydrogenase-Inhibitoren zur Verwendung gegen die Proliferation von Krebszellen . Lactatdehydrogenase ist ein Enzym, das eine bedeutende Rolle bei verschiedenen Krankheiten spielt, darunter Krebs.

Herstellung von Nitro-Phenoxybenzoesäure-Derivaten

Sie wird bei der Herstellung von Nitro-Phenoxybenzoesäure-Derivaten zur PAI-1-Inhibition verwendet . PAI-1 ist ein Protein, das die Fibrinolyse hemmt, den Prozess, der zum Abbau von Blutgerinnseln führt.

Synthese von PA-824-Analogen

Die Verbindung wird bei der Synthese von PA-824-Analogen zur Verwendung als Antituberkulosemittel verwendet . Tuberkulose ist eine schwere Infektionskrankheit, die die Lunge befällt.

Modulation des Überlebensmotorneuronproteins

Sie ist an der Modulation des Überlebensmotorneuronproteins beteiligt . Dieses Protein ist entscheidend für die Erhaltung von Motoneuronen, und sein Mangel ist mit spinaler Muskelatrophie verbunden, einer schweren genetischen Erkrankung.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

2-Chloro-6-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Chloro-6-(trifluoromethoxy)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is used in the suzuki–miyaura coupling reaction, which is a mild and functional group tolerant reaction . This suggests that the compound may have good stability and bioavailability in certain environments.

Result of Action

The primary result of the action of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many organic synthesis processes, contributing to the creation of a wide range of complex organic compounds .

Action Environment

The efficacy and stability of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid are influenced by the conditions under which the Suzuki–Miyaura coupling reaction takes place . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound can perform effectively in a variety of environments.

Biochemische Analyse

Biochemical Properties

2-Chloro-6-(trifluoromethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are essential for the successful completion of the coupling reaction, making 2-Chloro-6-(trifluoromethoxy)phenylboronic acid a valuable reagent in organic synthesis .

Cellular Effects

The effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, 2-Chloro-6-(trifluoromethoxy)phenylboronic acid has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to changes in cellular function, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. Low doses of the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in experimental studies. These findings underscore the need for careful consideration of dosage when using 2-Chloro-6-(trifluoromethoxy)phenylboronic acid in animal models .

Transport and Distribution

The transport and distribution of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Studies have shown that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions .

Eigenschaften

IUPAC Name |

[2-chloro-6-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZKMKCNEQHESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

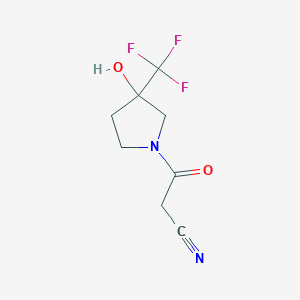

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

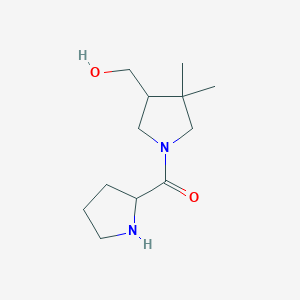

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)